Chlorhydrate de tert-butyl piperidin-3-ylcarbamate

Vue d'ensemble

Description

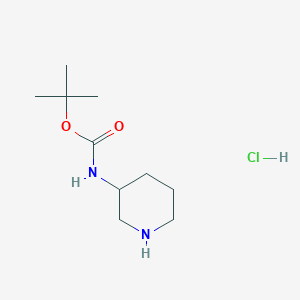

tert-Butyl piperidin-3-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

tert-Butyl piperidin-3-ylcarbamate hydrochloride has the molecular formula and features a tert-butyl group attached to a piperidine ring with a carbamate functional group. This structure enhances its stability and reactivity, allowing it to interact effectively with various biological targets.

Scientific Research Applications

The compound has been explored for multiple applications in scientific research:

1. Organic Synthesis:

- Building Block : It serves as an important building block in the synthesis of complex organic molecules. Its carbamate group is frequently utilized as a protecting group for amines during peptide synthesis.

- Intermediate in Drug Development : The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting analgesic, anti-inflammatory, and antipsychotic effects .

2. Medicinal Chemistry:

- Therapeutic Applications : Research indicates that tert-butyl piperidin-3-ylcarbamate hydrochloride may have therapeutic potential as it has been investigated for its role in developing neuroprotective agents against diseases like Alzheimer's. It has shown selective inhibition of butyrylcholinesterase, an enzyme linked to neurodegeneration .

- Ligand Studies : The compound is also studied as a ligand in receptor binding studies, which aids in understanding enzyme mechanisms and drug interactions.

3. Biological Activity:

- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it valuable in biochemical research. This characteristic can be leveraged to develop new drugs targeting various diseases.

- Stability and Bioavailability : The presence of the carbamate group enhances its stability and bioavailability, making it suitable for pharmaceutical formulations.

Data Tables

Case Studies

Case Study 1: Neuroprotective Agents

Research conducted on the compound's effectiveness against butyrylcholinesterase demonstrated its potential as a neuroprotective agent. In vitro studies showed significant inhibition rates, suggesting that derivatives of this compound could be developed into therapeutic agents for Alzheimer's disease treatment.

Case Study 2: Synthesis of Dipeptidyl Peptidase IV Inhibitors

The compound has been utilized in synthesizing dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes. The synthetic pathway involves using tert-butyl piperidin-3-ylcarbamate hydrochloride as an intermediate, showcasing its versatility in pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-3-ylcarbamate hydrochloride typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting tert-Butyl piperidin-3-ylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for tert-Butyl piperidin-3-ylcarbamate hydrochloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl piperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Deprotection Reactions: Typically involve strong acids like trifluoroacetic acid or hydrochloric acid.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Various substituted piperidines.

Deprotection Reactions: Free piperidine amine.

Oxidation and Reduction Reactions: Oxidized or reduced piperidine derivatives.

Mécanisme D'action

The mechanism of action of tert-Butyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to neurotransmission and enzyme activity .

Comparaison Avec Des Composés Similaires

- tert-Butyl ®-piperidin-3-ylcarbamate

- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness: tert-Butyl piperidin-3-ylcarbamate hydrochloride is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in selective synthetic applications and as a precursor for various biologically active compounds .

Activité Biologique

Tert-butyl piperidin-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Tert-butyl piperidin-3-ylcarbamate hydrochloride is synthesized through various methods, typically involving the reaction of tert-butyl carbamate with piperidine derivatives. The synthesis often utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity.

The biological activity of tert-butyl piperidin-3-ylcarbamate hydrochloride primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter synthesis, which may lead to therapeutic effects in neurological disorders .

- Receptor Binding : The compound may also function as a ligand for certain receptors, modulating their activity and affecting signal transduction pathways .

Biological Activity

Research has demonstrated that tert-butyl piperidin-3-ylcarbamate hydrochloride exhibits various biological activities:

- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

- Anticancer Activity : Preliminary findings suggest that tert-butyl piperidin-3-ylcarbamate hydrochloride may exert cytotoxic effects on certain cancer cell lines, although further investigation is required to establish its efficacy and mechanism in cancer therapy .

Case Studies

Several studies have assessed the biological activity of tert-butyl piperidin-3-ylcarbamate hydrochloride:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound against hydrogen peroxide-induced neurotoxicity in SH-SY5Y cells. Results indicated a significant reduction in cell death at concentrations of 1 µM and 5 µM, highlighting its potential for neuroprotection .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, tert-butyl piperidin-3-ylcarbamate hydrochloride was shown to decrease levels of pro-inflammatory cytokines by approximately 35%, suggesting its role as an anti-inflammatory agent .

Data Tables

Propriétés

IUPAC Name |

tert-butyl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661521 | |

| Record name | tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-00-3 | |

| Record name | Carbamic acid, N-3-piperidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.